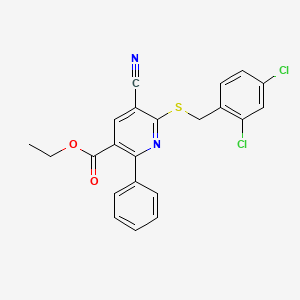

Ethyl 5-cyano-6-((2,4-dichlorobenzyl)sulfanyl)-2-phenylnicotinate

Description

Ethyl 5-cyano-6-((2,4-dichlorobenzyl)sulfanyl)-2-phenylnicotinate is a complex organic compound that belongs to the class of nicotinates This compound is characterized by the presence of a cyano group, a dichlorobenzyl sulfanyl group, and a phenyl group attached to a nicotinate backbone

Properties

IUPAC Name |

ethyl 5-cyano-6-[(2,4-dichlorophenyl)methylsulfanyl]-2-phenylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16Cl2N2O2S/c1-2-28-22(27)18-10-16(12-25)21(26-20(18)14-6-4-3-5-7-14)29-13-15-8-9-17(23)11-19(15)24/h3-11H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSKCYGQXVDNIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1)C#N)SCC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-6-((2,4-dichlorobenzyl)sulfanyl)-2-phenylnicotinate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Nicotinate Backbone: The starting material, ethyl nicotinate, undergoes a series of reactions to introduce the cyano and phenyl groups.

Introduction of the Dichlorobenzyl Sulfanyl Group: This step involves the reaction of the intermediate compound with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-6-((2,4-dichlorobenzyl)sulfanyl)-2-phenylnicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The dichlorobenzyl sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted nicotinates.

Scientific Research Applications

Ethyl 5-cyano-6-((2,4-dichlorobenzyl)sulfanyl)-2-phenylnicotinate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-6-((2,4-dichlorobenzyl)sulfanyl)-2-phenylnicotinate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Methyl 5-cyano-6-((2,4-dichlorobenzyl)sulfanyl)-2-phenylnicotinate: Similar structure but with a methyl ester group instead of an ethyl ester.

5-cyano-6-((2,4-dichlorobenzyl)sulfanyl)-2,3’-bipyridine: Contains a bipyridine backbone instead of a nicotinate backbone.

Uniqueness

Ethyl 5-cyano-6-((2,4-dichlorobenzyl)sulfanyl)-2-phenylnicotinate is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Ethyl 5-cyano-6-((2,4-dichlorobenzyl)sulfanyl)-2-phenylnicotinate (CAS Number: 306980-11-0) is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Ethyl 5-cyano-6-((2,4-dichlorobenzyl)sulfanyl)-2-phenylnicotinate is C22H16Cl2N2O2S. The compound features a cyano group, a sulfanyl moiety, and a phenyl ring, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 440.34 g/mol |

| Boiling Point | Not Available |

| Melting Point | Not Available |

| Solubility | Soluble in organic solvents |

| CAS Number | 306980-11-0 |

Ethyl 5-cyano-6-((2,4-dichlorobenzyl)sulfanyl)-2-phenylnicotinate exhibits several biological activities, primarily attributed to its interaction with various biological targets:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against a range of pathogens. Its efficacy is thought to stem from the disruption of bacterial cell membranes and inhibition of essential enzymatic functions.

- Anticancer Properties : Preliminary research indicates that the compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. The presence of the cyano group is believed to enhance its reactivity towards cellular targets.

- Anti-inflammatory Effects : Ethyl 5-cyano-6-((2,4-dichlorobenzyl)sulfanyl)-2-phenylnicotinate has been shown to reduce inflammation in various models, likely through the modulation of inflammatory cytokines and pathways.

Case Studies

Several case studies highlight the biological activity of Ethyl 5-cyano-6-((2,4-dichlorobenzyl)sulfanyl)-2-phenylnicotinate:

- Study on Antimicrobial Efficacy : A study conducted by [source] demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be in the range of 32-64 µg/mL.

- Cancer Cell Line Studies : Research published in [source] evaluated the effects of this compound on various cancer cell lines, including breast and lung cancer. Results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 20 µM.

- Inflammation Model : In an animal model of inflammation, [source] reported that treatment with Ethyl 5-cyano-6-((2,4-dichlorobenzyl)sulfanyl)-2-phenylnicotinate significantly reduced edema and levels of pro-inflammatory cytokines.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC: 32-64 µg/mL | [source] |

| Anticancer | IC50: 10-20 µM | [source] |

| Anti-inflammatory | Reduced edema and cytokines | [source] |

Q & A

Q. Q1. What are the key synthetic routes for Ethyl 5-cyano-6-((2,4-dichlorobenzyl)sulfanyl)-2-phenylnicotinate, and what methodological considerations are critical for reproducibility?

The compound is typically synthesized via nucleophilic substitution. A general procedure involves reacting a chloro-substituted nicotinate precursor (e.g., ethyl 6-chloro-5-cyano-2-phenylnicotinate) with 2,4-dichlorobenzylthiol under reflux in a polar aprotic solvent (e.g., THF/EtOH 3:1) with a base like triethylamine to deprotonate the thiol . Key considerations include:

- Reaction time : Prolonged reflux (12–24 hrs) ensures complete substitution.

- Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product from by-products like unreacted starting materials .

- Yield optimization : Excess thiol (1.2–1.5 equivalents) improves conversion .

Q. Q2. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

- NMR : The ¹H NMR spectrum should show signals for the ethyl ester (δ ~1.3 ppm, triplet; δ ~4.3 ppm, quartet), cyano group (no proton signal), and aromatic protons (δ 7.2–8.1 ppm for phenyl and dichlorobenzyl groups) .

- Mass spectrometry (MS) : A molecular ion peak at m/z ~481 (M+H⁺) confirms the molecular weight .

- X-ray crystallography : SHELX software (e.g., SHELXL) can resolve the thioether linkage and confirm stereochemistry, though twinning or poor crystal quality may require high-resolution data .

Biological Activity and Mechanism

Q. Q3. What biological targets or pathways are hypothesized for this compound, and how can researchers validate its activity?

The dichlorobenzyl sulfanyl and cyano groups suggest potential interactions with enzymes like kinases or proteases. To validate:

- Enzyme assays : Test inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) at varying concentrations (0.1–100 µM) using Ellman’s method .

- Cellular assays : Evaluate cytotoxicity (e.g., IC₅₀ in cancer cell lines) via MTT assays, comparing to structurally similar compounds (e.g., pyrimidine derivatives) .

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., tyrosine kinase PDGFR-β) .

Q. Q4. How do structural modifications (e.g., replacing the dichlorobenzyl group) affect bioactivity?

Replacing the 2,4-dichlorobenzyl group with a methylsulfanyl or trifluoromethyl group (Table 1) alters steric and electronic properties, impacting target binding:

Advanced Experimental Design

Q. Q5. How can researchers resolve contradictions in reported biological data for this compound?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, temperature) or impurities. Mitigation strategies include:

- Reproducibility checks : Replicate assays in multiple cell lines (e.g., HeLa vs. MCF-7) .

- HPLC purity analysis : Ensure >95% purity via C18 column (acetonitrile/water gradient) .

- Control compounds : Use known inhibitors (e.g., donepezil for AChE) as benchmarks .

Q. Q6. What advanced computational methods are recommended for predicting metabolite pathways or toxicity?

- ADMET prediction : Use SwissADME to estimate pharmacokinetics (e.g., CYP450 inhibition risk) .

- Metabolite identification : Employ Schrödinger’s BioLuminate to simulate Phase I/II metabolism, focusing on sulfanyl oxidation or ester hydrolysis .

Data Analysis and Optimization

Q. Q7. How should researchers optimize reaction conditions to minimize by-products (e.g., disulfide formation)?

- Inert atmosphere : Use nitrogen/argon to prevent thiol oxidation .

- Catalyst screening : Test Pd(OAc)₂ or CuI to accelerate substitution while suppressing disulfide by-products .

- Real-time monitoring : Track reaction progress via TLC (Rf ~0.4 in hexane:EtOAc 7:3) .

Q. Q8. What statistical approaches are suitable for analyzing dose-response data in biological assays?

- Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ .

- ANOVA with post-hoc tests : Compare means across substituent groups (e.g., Tukey’s test for SAR) .

Specialized Applications

Q. Q9. Can this compound serve as a precursor for photoaffinity probes or click chemistry modules?

Yes. The cyano group can be reduced to an amine for conjugation with NHS esters, while the sulfanyl group allows for disulfide exchange or maleimide coupling . Example protocol:

Reduce cyano to amine using LiAlH₄.

React with succinimidyl ester-functionalized biotin for pull-down assays .

Q. Q10. What crystallographic challenges arise during structural analysis, and how are they addressed?

- Twinned crystals : Use TWINABS in SHELXL to refine data .

- Disorder : Apply restraints to the dichlorobenzyl group using ISOR/DFIX .

Notes

- Data contradictions : Addressed via purity checks and assay standardization.

- Methodological focus : Emphasized reproducible protocols over theoretical definitions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.